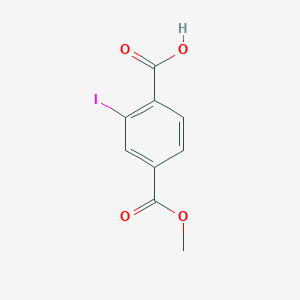
2-Iodo-4-(methoxycarbonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7IO4 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by an iodine atom, and the fourth position is substituted with a methoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-(methoxycarbonyl)benzoic acid can be achieved through several methods. One common approach involves the iodination of 4-(methoxycarbonyl)benzoic acid. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the Sandmeyer reaction, where the diazotization of anthranilic acid is followed by a reaction with iodide. This method allows for the large-scale production of the compound with high purity and yield.
化学反应分析
Types of Reactions
2-Iodo-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxycarbonyl group can be oxidized to form different functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxycarbonyl group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for the reduction of the carboxylic acid group.
Major Products Formed
Substitution: Products such as 2-azido-4-(methoxycarbonyl)benzoic acid or 2-cyano-4-(methoxycarbonyl)benzoic acid.
Oxidation: Products like 2-iodo-4-(carboxy)benzoic acid.
Reduction: Products such as 2-iodo-4-(hydroxymethyl)benzoic acid.
科学研究应用
2-Iodo-4-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Iodo-4-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The methoxycarbonyl group can undergo hydrolysis, releasing methanol and forming a carboxylate anion, which can further interact with biological molecules.
相似化合物的比较
Similar Compounds
- 2-Iodo-5-(methoxycarbonyl)benzoic acid
- 4-Iodobenzoic acid
- 2-Iodobenzoic acid
Uniqueness
2-Iodo-4-(methoxycarbonyl)benzoic acid is unique due to the specific positioning of the iodine and methoxycarbonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H7IO4 |
|---|---|
分子量 |
306.05 g/mol |
IUPAC 名称 |
2-iodo-4-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C9H7IO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12) |
InChI 键 |
MYLDFYVSZNRBSA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13010178.png)
![6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B13010180.png)
![Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one](/img/structure/B13010184.png)
![3,9-Dioxatricyclo[3.3.1.02,4]nonane](/img/structure/B13010197.png)

![3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13010208.png)
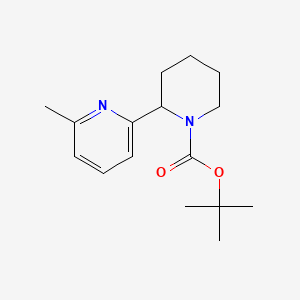
![tert-butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B13010213.png)
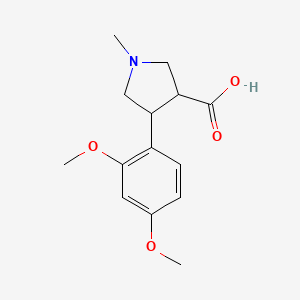

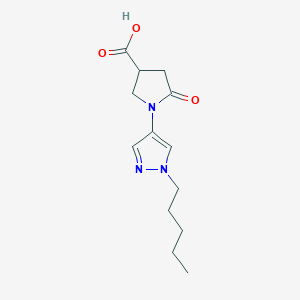
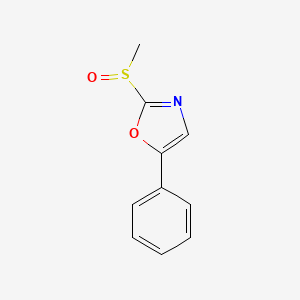
![2-{9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ylidene}aceticacid](/img/structure/B13010275.png)
